molecular formula C17H14N2O2 B3720392 3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone

3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B3720392
M. Wt: 278.30 g/mol
InChI Key: DQJJZVMFWIZHGZ-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the quinoxaline family and exhibits a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone is not well understood. However, several studies have suggested that this compound may exert its biological activities through the inhibition of various enzymes and signaling pathways. For instance, it has been reported to inhibit the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone has been shown to exert several biochemical and physiological effects. For instance, it has been reported to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, this compound has also been shown to inhibit the growth and proliferation of bacterial and fungal cells by disrupting their cell wall synthesis.

Advantages and Limitations for Lab Experiments

The use of 3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments has several advantages and limitations. One of the main advantages is its broad-spectrum activity against various cancer cell lines, bacteria, and fungi. Moreover, this compound is relatively easy to synthesize and can be obtained in good yield. However, one of the main limitations is its poor solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone. One of the main directions is to explore its potential applications in drug discovery and development. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, the development of more efficient synthesis methods and the optimization of its physicochemical properties may also be of interest.

Scientific Research Applications

3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in various fields. It has been reported to exhibit significant anti-tumor activity against several cancer cell lines, including breast cancer, lung cancer, and leukemia. Moreover, this compound has also been shown to possess antibacterial, antifungal, and antiviral activities.

properties

IUPAC Name

3-[(Z)-2-hydroxy-2-(4-methylphenyl)ethenyl]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11-6-8-12(9-7-11)16(20)10-15-17(21)19-14-5-3-2-4-13(14)18-15/h2-10,20H,1H3,(H,19,21)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJJZVMFWIZHGZ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/C2=NC3=CC=CC=C3NC2=O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone
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3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone
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3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone
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3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone
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3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone
Reactant of Route 6
3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone

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